molecular formula C8H7ClO4 B13730969 2-Chloro-1-(2,4,5-trihydroxyphenyl)ethanone

2-Chloro-1-(2,4,5-trihydroxyphenyl)ethanone

Cat. No.: B13730969
M. Wt: 202.59 g/mol
InChI Key: FPHUGJRDNMGIHN-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,4,5-trihydroxyphenyl)ethanone is an organic compound with the molecular formula C8H7ClO4 It is a chlorinated derivative of acetophenone, characterized by the presence of three hydroxyl groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(2,4,5-trihydroxyphenyl)ethanone typically involves the chlorination of 1-(2,4,5-trihydroxyphenyl)ethanone. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under controlled conditions to ensure selective chlorination at the desired position .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale chlorination reactions using similar reagents and conditions as in laboratory synthesis, with additional purification steps to ensure product quality and yield .

Types of Reactions:

    Oxidation: The hydroxyl groups on the phenyl ring can undergo oxidation to form quinones.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Corresponding substituted products (e.g., amines, thioethers).

Scientific Research Applications

2-Chloro-1-(2,4,5-trihydroxyphenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,4,5-trihydroxyphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups on the phenyl ring can form hydrogen bonds with active site residues, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

  • 2-Chloro-1-(2,3,4-trihydroxyphenyl)ethanone
  • 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone
  • 2-Chloro-1-(4-hydroxyphenyl)ethanone

Comparison: 2-Chloro-1-(2,4,5-trihydroxyphenyl)ethanone is unique due to the specific positioning of the hydroxyl groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable subject for further research .

Properties

IUPAC Name

2-chloro-1-(2,4,5-trihydroxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO4/c9-3-8(13)4-1-6(11)7(12)2-5(4)10/h1-2,10-12H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPHUGJRDNMGIHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)O)O)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.59 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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